1-Butyldihydropyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyldihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a butyl group at position 1 and keto groups at positions 2 and 4 makes this compound unique. Dihydropyrimidines have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyldihydropyrimidine-2,4(1h,3h)-dione can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., zinc chloride) or solid acid catalysts (e.g., sulfonated resins) can be employed to facilitate the reaction. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
1-Butyldihydropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-2,4-dione.
Reduction: Reduction of the keto groups can yield the corresponding dihydropyrimidine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrimidine-2,4-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted dihydropyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The biological activity of 1-Butyldihydropyrimidine-2,4(1h,3h)-dione is thought to be mediated through its interaction with specific molecular targets. For example, it may inhibit enzymes such as dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
1-Butyldihydropyrimidine-2,4(1h,3h)-dione can be compared with other dihydropyrimidine derivatives, such as:
1-Methyldihydropyrimidine-2,4(1h,3h)-dione: Similar structure but with a methyl group instead of a butyl group.
1-Phenyldihydropyrimidine-2,4(1h,3h)-dione: Contains a phenyl group, which may confer different biological activities.
1-Ethyldihydropyrimidine-2,4(1h,3h)-dione: Contains an ethyl group, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
705-05-5 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-butyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2-6H2,1H3,(H,9,11,12) |
InChI Key |
SAZPCUUICLFRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.